

SU11274 for investigating c-Met function

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Compound of Interest

Compound Name: SU11274

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An In-depth Technical Guide to **SU11274** for Investigating c-Met Function

This guide provides a comprehensive overview of **SU11274**, a small molecule inhibitor used in the investigation of c-Met receptor tyrosine kinase function. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to facilitate its use as a research tool.

Introduction to c-Met and **SU11274**

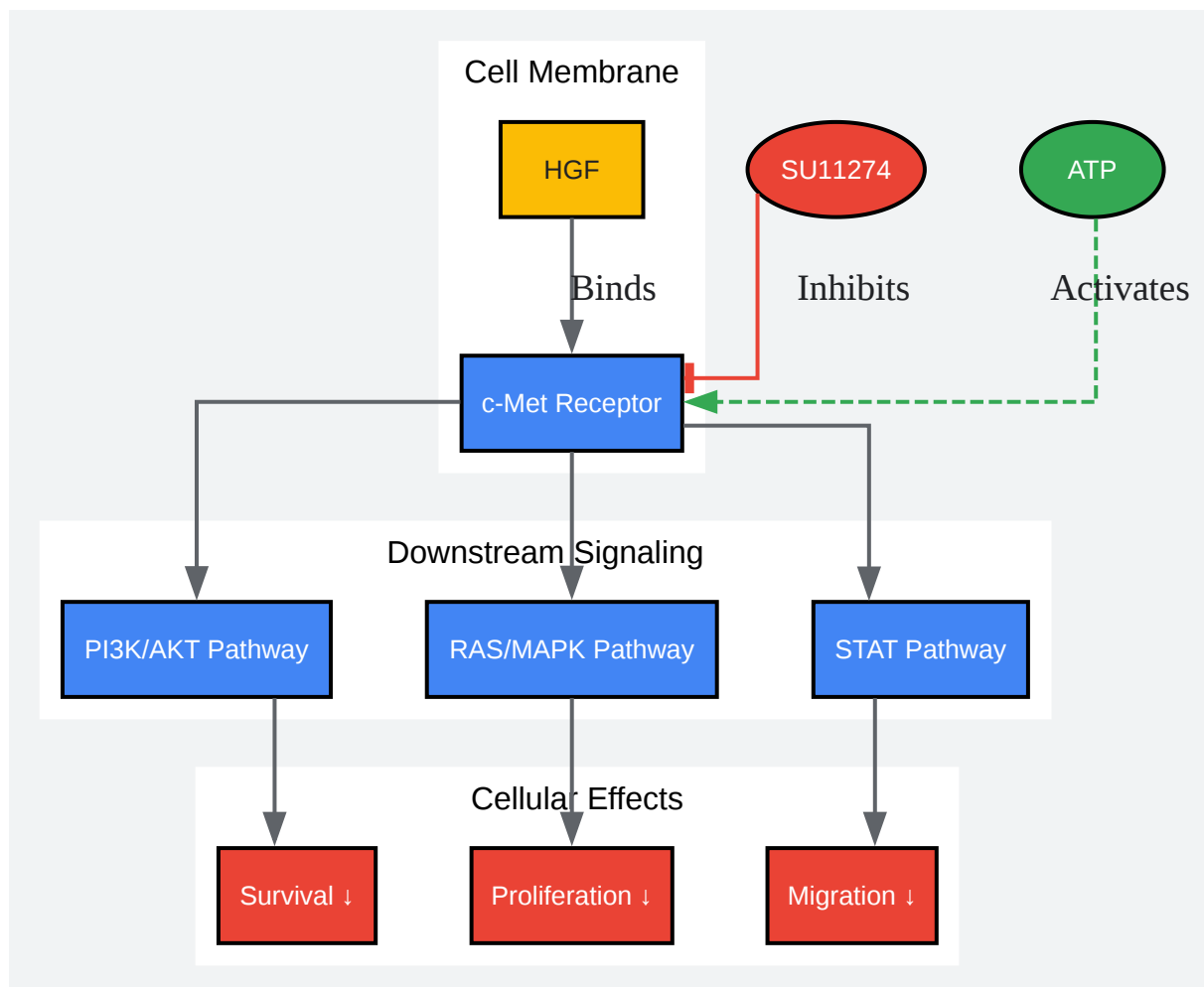
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, motility, migration, and invasion upon activation by its ligand, hepatocyte growth factor (HGF).^{[1][2][3]} Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various human cancers, making it an attractive target for therapeutic intervention.^{[1][4]}

SU11274 is a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.^{[5][6]} It serves as a critical tool for elucidating the biological roles of c-Met in both normal physiology and disease states, particularly in oncology research.

Mechanism of Action

SU11274 exerts its inhibitory effects by competing with ATP for binding to the catalytic kinase domain of the c-Met receptor. This action prevents the autophosphorylation of key tyrosine residues (Y1230, Y1234, Y1235) in the activation loop, which is essential for kinase activity.^[7]^[8] By inhibiting c-Met phosphorylation, **SU11274** effectively abrogates downstream signaling cascades, including the PI3K/AKT, MAPK/RAS, and STAT pathways.^{[4][7][9]} The

consequences of this inhibition at the cellular level include the induction of G1 cell cycle arrest, apoptosis, and autophagy, as well as a reduction in cell proliferation and migration.[6][7][9][10]



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Figure 1: Mechanism of action of **SU11274** on the c-Met signaling pathway.

Data Presentation

In Vitro Potency and Selectivity

SU11274 demonstrates high potency for c-Met with significant selectivity over other tyrosine kinases.

Target Kinase	IC50 Value	Notes
c-Met	10-20 nM	Cell-free kinase assay.[5][9][10][11]
KDR (VEGFR2)	1.3 μ M	-
FGFR-1	9.7 μ M	>500-fold selectivity vs. c-Met. [9]
Flk	-	>50-fold selectivity vs. c-Met. [9]
c-Src	-	>500-fold selectivity vs. c-Met. [9]
PDGF β R	>20 μ M	No significant effect.[9][10][12]
EGFR	-	No significant effect.[9][10]
Tie2	-	No significant effect.[9][10]

Cellular Activity of SU11274

The inhibitory effects of **SU11274** have been characterized in various cancer cell lines.

Cell Line	Cancer Type	Assay	IC50 / Effect
TPR-MET BaF3	Mouse Pre-B	Proliferation	< 3 μ M.[9]
Various	-	HGF-dependent Proliferation/Motility	1 - 1.5 μ M.[9]
H69, H345	Small Cell Lung Cancer	HGF-induced Growth	3.4 μ M, 6.5 μ M.[9]
Various	Non-Small Cell Lung Cancer (NSCLC)	Cell Viability	0.8 - 4.4 μ M.[9][10]
A549	Non-Small Cell Lung Cancer (NSCLC)	HGF-induced Growth	0.01 μ M.[10]
MDCK	Canine Kidney Epithelial	HGF-induced Cell Scattering	0.152 μ M.[10]
TPR-MET BaF3	Mouse Pre-B	Migration	44.8% inhibition at 1 μ M; 80% at 5 μ M.[9][10]
Various	-	Cell Cycle	Induces G1 arrest; G1 phase increased from 42.4% to 70.6% at 5 μ M.[9][10]
Various	-	Apoptosis	Induces caspase-dependent apoptosis (24% at 1 μ M).[9][10]

Experimental Protocols

In Vitro c-Met Kinase Assay (ELISA-based)

This protocol is adapted from descriptions of biochemical assays used to determine the IC50 of **SU11274**.[\[10\]](#)

- Protein and Substrate Preparation:

- Use a recombinant chimeric protein containing the cytoplasmic domain of human c-Met fused to Glutathione S-transferase (GST).[10]
- Immobilize the random copolymer poly(Glu:Tyr) (4:1) as a substrate onto microtiter plates. [10]
- Kinase Reaction:
 - Prepare a reaction buffer: 50 mM HEPES (pH 7.5), 25 mM NaCl, 10 mM MnCl₂, 0.1 mM Sodium Orthovanadate, 0.01% BSA.[10]
 - Add various concentrations of **SU11274** to the wells.
 - Initiate the reaction by adding 5 μM ATP and the c-Met kinase GST-fusion protein.[10]
 - Incubate for 5 minutes at room temperature.[10]
- Detection:
 - Stop the reaction and wash the plates.
 - Measure the extent of substrate phosphorylation using a horseradish peroxidase-conjugated anti-phosphotyrosine (pTyr) antibody.[10]
 - Add a suitable HRP substrate and measure the absorbance to determine kinase activity.
- Data Analysis:
 - Calculate the percentage of inhibition for each **SU11274** concentration relative to a DMSO control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability / Proliferation Assay (MTT-based)

This is a general protocol for assessing the effect of **SU11274** on cell viability.[6]

- Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

- **Compound Treatment:** Treat cells with a serial dilution of **SU11274** (e.g., 0.01 to 10 μ M) or DMSO as a vehicle control.
- **Incubation:** Incubate the cells for a specified period (e.g., 72 hours).
- **MTT Addition:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- **Solubilization:** Lyse the cells and solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- **Measurement:** Read the absorbance at a suitable wavelength (e.g., 570 nm).
- **Data Analysis:** Normalize the absorbance values to the DMSO control and calculate the IC50 value.

Western Blot for Phospho-Protein Analysis

This protocol is used to assess the inhibition of c-Met phosphorylation and downstream signaling.[\[6\]](#)[\[7\]](#)

- **Cell Treatment:** Culture cells to ~80% confluency. Serum-starve overnight if investigating ligand-induced phosphorylation.
- **Stimulation and Lysis:** Pre-treat cells with **SU11274** or DMSO for 1-2 hours. If applicable, stimulate with HGF (e.g., 40 ng/mL) for 15-30 minutes.[\[8\]](#) Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with 5% BSA or non-fat milk in TBST.

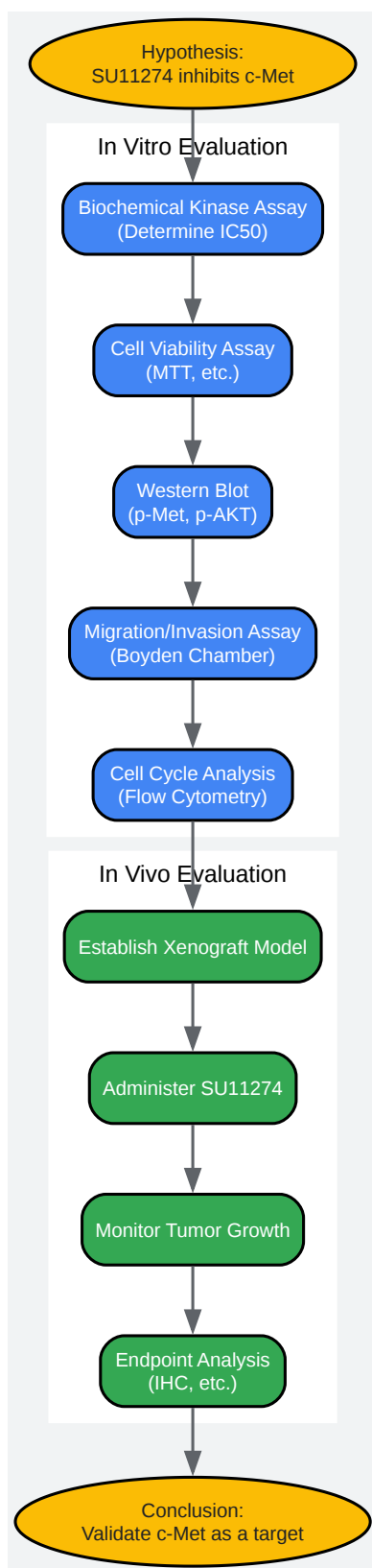
- Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-c-Met (Y1234/1235), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, etc.).
- Wash and incubate with an appropriate HRP-conjugated secondary antibody.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor activity of **SU11274** in vivo.[\[6\]](#)[\[13\]](#)

- Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).[\[6\]](#)[\[13\]](#)
- Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., LoVo colorectal cancer cells or MM melanoma cells) into the flank of each mouse.[\[6\]](#)[\[13\]](#)
- Treatment:
 - Once tumors reach a palpable size, randomize the mice into treatment and control groups.
 - Prepare the **SU11274** formulation. A possible formulation involves dissolving the compound in DMSO, then diluting with PEG300, Tween 80, and ddH₂O.[\[10\]](#)
 - Administer **SU11274** (or vehicle control) to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
- Monitoring:
 - Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
 - Monitor the general health of the animals.
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.

- Tumor weight can be measured, and tissues can be collected for further analysis (e.g., immunohistochemistry or Western blot).



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Figure 2: A typical experimental workflow for evaluating **SU11274**.

Conclusion

SU11274 is a potent and selective inhibitor of c-Met, making it an invaluable chemical probe for investigating the function of this receptor tyrosine kinase. Its well-characterized mechanism of action and documented effects on cellular signaling and phenotypes provide a solid foundation for its use in cancer biology and drug discovery. The data and protocols outlined in this guide offer a practical framework for researchers to effectively utilize **SU11274** in their studies to explore the therapeutic potential of targeting the HGF/c-Met pathway.

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